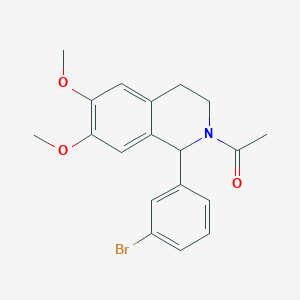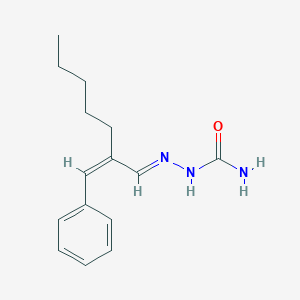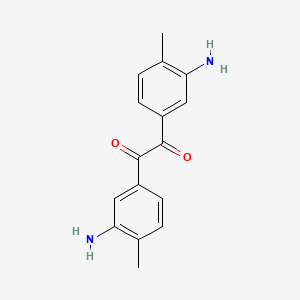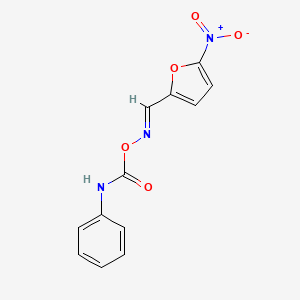
2-acetyl-1-(3-bromophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
2-acetyl-1-(3-bromophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines. It has been the subject of extensive scientific research due to its potential applications in various fields such as medicine and chemistry.
Wirkmechanismus
The mechanism of action of 2-acetyl-1-(3-bromophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It has also been proposed that the compound acts by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
2-acetyl-1-(3-bromophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that the compound inhibits the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. In vivo studies have demonstrated that the compound exhibits analgesic and antitumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-acetyl-1-(3-bromophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its well-characterized pharmacological properties. However, the limitations of using this compound include its low solubility in water, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 2-acetyl-1-(3-bromophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. One direction is to investigate its potential use as a radiotracer in PET imaging. Another direction is to explore its potential as a lead compound for the development of novel anti-inflammatory and antitumor agents. Further studies are also needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for improved yield and purity.
Wissenschaftliche Forschungsanwendungen
2-acetyl-1-(3-bromophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential applications in various fields such as medicine and chemistry. In medicine, this compound has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties. It has also been investigated for its potential use as a radiotracer in positron emission tomography (PET) imaging. In chemistry, this compound has been used as a starting material for the synthesis of other biologically active compounds.
Eigenschaften
IUPAC Name |
1-[1-(3-bromophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO3/c1-12(22)21-8-7-13-10-17(23-2)18(24-3)11-16(13)19(21)14-5-4-6-15(20)9-14/h4-6,9-11,19H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBMWVWYNXUZBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C=C2C1C3=CC(=CC=C3)Br)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-1-(3-bromophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(3-fluorophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3839027.png)
![N-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]benzamide](/img/structure/B3839042.png)


![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B3839055.png)
![5-(3-chlorophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B3839060.png)

![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B3839080.png)

![diethyl [2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]malonate](/img/structure/B3839095.png)
![N'-[4-(dipropylamino)benzylidene]-4-fluorobenzohydrazide](/img/structure/B3839103.png)
![2-(4-butoxyphenyl)-5-{[4-(4-pentyl-1-piperazinyl)phenyl]diazenyl}pyrimidine](/img/structure/B3839116.png)